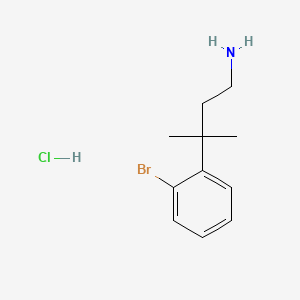
3-(2-Bromophenyl)-3-methylbutan-1-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromophenyl)-3-methylbutan-1-amine hydrochloride is an organic compound with the following chemical structure:
C11H16BrN⋅HCl
It consists of a bromophenyl group attached to a 3-methylbutan-1-amine moiety. The compound is commonly used in research and industrial applications due to its unique properties.
Méthodes De Préparation
Synthesis:: The compound can be synthesized through electrophilic halogenation of phenol with bromine. Specifically, starting from 3-phenylpropanoic acid, the target compound is prepared via aromatic ring bromination. Alternatively, it can be synthesized using diethyl oxalate and 2-bromobenzyl bromide through substitution reactions .
Industrial Production:: Industrial-scale production methods involve optimizing the synthetic routes for efficiency and yield. These methods typically follow the same principles as laboratory synthesis but are adapted for large-scale production.
Analyse Des Réactions Chimiques
3-(2-Bromophenyl)-3-methylbutan-1-amine hydrochloride undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the bromophenyl group can yield the corresponding amine.
Substitution: The bromine atom can be substituted with other functional groups (e.g., amino, hydroxyl, or alkyl groups).
Common reagents include bromine, reducing agents (such as LiAlH₄), and strong acids (like HCl). The major products depend on the specific reaction conditions.
Applications De Recherche Scientifique
This compound finds applications in:
Medicine: It may serve as a precursor for drug development due to its structural features.
Chemical Synthesis: Used in the synthesis of other compounds.
Biological Studies: Investigating its effects on cellular processes.
Mécanisme D'action
The exact mechanism of action is context-dependent. It may interact with specific molecular targets, affecting cellular pathways. Further research is needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
3-(2-Bromophenyl)-3-methylbutan-1-amine hydrochloride is unique due to its specific substitution pattern. Similar compounds include other bromophenyl derivatives, such as 2-bromophenol and 4-bromophenol.
Propriétés
Formule moléculaire |
C11H17BrClN |
|---|---|
Poids moléculaire |
278.61 g/mol |
Nom IUPAC |
3-(2-bromophenyl)-3-methylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H16BrN.ClH/c1-11(2,7-8-13)9-5-3-4-6-10(9)12;/h3-6H,7-8,13H2,1-2H3;1H |
Clé InChI |
NCRRPNFQVAFWCC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCN)C1=CC=CC=C1Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(2,4-Dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13535940.png)
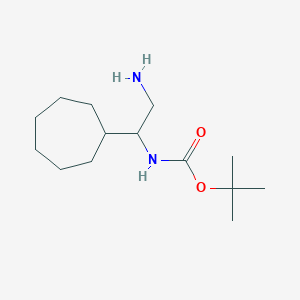

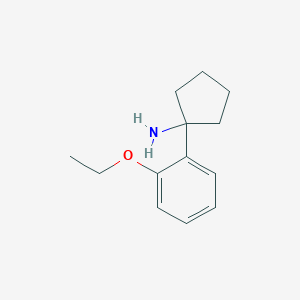
![(2S)-2-[4-(trifluoromethoxy)phenyl]oxirane](/img/structure/B13535974.png)
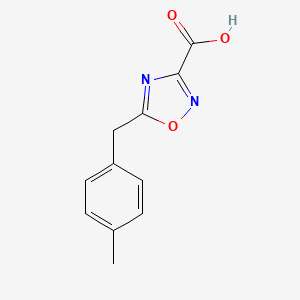
![N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide dihydrochloride](/img/structure/B13535987.png)
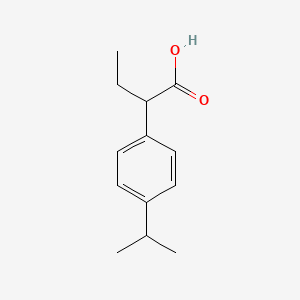
![3-Azabicyclo[3.3.1]non-6-ene,trifluoroaceticacid](/img/structure/B13535993.png)
![Ethyl2-(4-chlorophenyl)-3-[(propan-2-yl)amino]propanoatehydrochloride](/img/structure/B13535994.png)
![Ethyl 8-amino-3,4-dihydro-2h-benzo[b][1,4]dioxepine-7-carboxylate](/img/structure/B13535995.png)
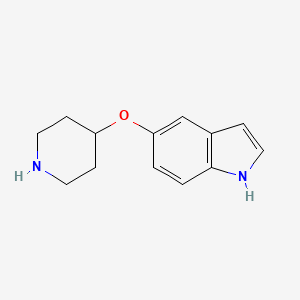
![(1R)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13536009.png)
